1,12-Dodecanediol

Description

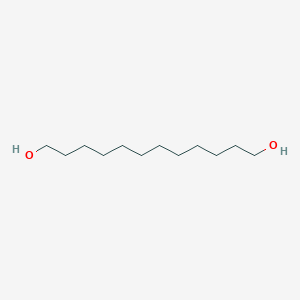

Structure

3D Structure

Properties

IUPAC Name |

dodecane-1,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLKSLMMWAKNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074919 | |

| Record name | 1,12-Dodecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless crystalline solid; [Aldrich MSDS] | |

| Record name | 1,12-Dodecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,12-Dodecanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5675-51-4 | |

| Record name | 1,12-Dodecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5675-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,12-Dodecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,12-Dodecanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,12-Dodecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,12-Dodecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane-1,12-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,12-Dodecanediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S694C87MF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,12-Dodecanediol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol, a long-chain aliphatic diol, is a versatile chemical compound with significant applications across various industries, including cosmetics, polymers, and pharmaceuticals. Its unique molecular structure, featuring a twelve-carbon backbone with hydroxyl groups at both ends, imparts a desirable combination of hydrophobicity and reactivity. This technical guide provides a comprehensive overview of the CAS number, physicochemical properties, synthesis protocols, and key applications of this compound, with a particular focus on its relevance to research and drug development.

Core Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for its handling, application, and analysis.

CAS Number: 5675-51-4[1][2][3][4]

Synonyms: Dodecamethylene glycol[1][2]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆O₂ | [1][2][4] |

| Molecular Weight | 202.33 g/mol | [1][2][3] |

| Appearance | White powder or crystals | [1][5] |

| Melting Point | 79-84 °C | [1] |

| Boiling Point | 188-190 °C at 12 mmHg; 324 °C at 1013 hPa | [1][6] |

| Density | 1.032 g/cm³ | [1] |

| Solubility | Soluble in alcohol and warm ether. Insoluble in water and petroleum ether. | [7][8][9] |

| Flash Point | 176 °C (348.8 °F) - closed cup | [10] |

| Autoignition Temperature | 300 °C | [11] |

Synthesis of this compound

This compound can be synthesized through various chemical routes. Two common laboratory-scale methods are the reduction of dodecanedioic acid and the Baeyer-Villiger oxidation of cyclododecanone followed by reduction of the resulting lactone.

Experimental Protocol: Synthesis via Reduction of Dodecanedioic Acid

This protocol details the reduction of dodecanedioic acid to this compound using a hydrogenation catalyst.

Materials:

-

Dodecanedioic acid (DDDA)

-

Methanol

-

Ruthenium on carbon (e.g., 2% Ru/C) catalyst

-

High-pressure autoclave reactor equipped with a stirrer and temperature control

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Esterification (optional but recommended): In a round-bottom flask, suspend dodecanedioic acid in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture for 4-6 hours to form dimethyl dodecanedioate. This step converts the diacid to its methyl ester, which can be more readily reduced.

-

Hydrogenation:

-

Charge the high-pressure autoclave with dimethyl dodecanedioate (or dodecanedioic acid) and the ruthenium on carbon catalyst (typically 1-5% by weight of the substrate).

-

Add a suitable solvent, such as methanol.

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).

-

Heat the reactor to the target temperature (e.g., 150-200 °C) with continuous stirring.

-

Maintain these conditions for 8-12 hours, monitoring the hydrogen uptake to determine the reaction's progress.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white crystalline solid.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block and excipient in various research and pharmaceutical applications.

-

Polymer Synthesis: this compound is a key monomer in the synthesis of polyesters and polyurethanes.[1] The long, flexible twelve-carbon chain imparts hydrophobicity, flexibility, and lower melting points to the resulting polymers, making them suitable for applications such as biodegradable materials for drug delivery and tissue engineering.

-

Drug Formulation: It is explored as a potential excipient in drug formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its role as an emollient and stabilizer is also utilized in topical and transdermal drug delivery systems.[1]

-

Cosmetic and Personal Care Formulations: In cosmetics, this compound functions as an emollient, moisturizer, and stabilizer in creams and lotions, contributing to improved skin hydration and texture.[1] Its low toxicity profile makes it suitable for products intended for sensitive skin.

-

Surfactant Production: This diol is used in the synthesis of non-ionic surfactants, which are crucial components in detergents and cleaning products.[1]

-

Lubricants: this compound is incorporated into lubricant formulations, where it provides excellent viscosity and thermal stability.[1]

Experimental Workflow: Polyester Synthesis using this compound

The following diagram illustrates a typical workflow for the synthesis of a polyester, such as poly(dodecylene adipate), from this compound and a dicarboxylic acid via melt polycondensation.

Caption: Workflow for polyester synthesis via melt polycondensation.

Safety and Handling

This compound is generally considered to be of low toxicity. According to available Safety Data Sheets (SDS), it is not classified as a hazardous substance.[5] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

-

Inhalation: Avoid breathing dust. Ensure adequate ventilation. If inhaled, move to fresh air.[5]

-

Skin Contact: Avoid contact with skin. In case of contact, wash off immediately with plenty of water.[5]

-

Eye Contact: In case of contact with eyes, rinse immediately with plenty of water.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] Keep away from oxidizing agents.[7]

This technical guide provides a foundational understanding of this compound for professionals in research and development. The provided data and protocols are intended to facilitate its effective and safe use in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]

- 4. Dodecanedioic acid synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. US3087963A - Preparation of 1, 12-dodecanedioic acid - Google Patents [patents.google.com]

- 7. iscientific.org [iscientific.org]

- 8. researchgate.net [researchgate.net]

- 9. iris.uniroma1.it [iris.uniroma1.it]

- 10. Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) Copolyester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,12-Dodecanediol: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,12-dodecanediol, a versatile long-chain diol with significant potential in the fields of polymer chemistry, drug delivery, and biotechnology. This document outlines its fundamental molecular properties, detailed experimental protocols for its use in polyester synthesis, and a summary of its biocatalytic production.

Core Molecular and Physical Properties

This compound is a linear, bifunctional molecule characterized by a twelve-carbon aliphatic chain terminating in hydroxyl groups at both ends. This structure imparts a unique combination of hydrophobicity from the long carbon backbone and hydrophilicity from the terminal alcohol groups, making it a valuable monomer in various polymerization reactions.

| Property | Value |

| Molecular Formula | C₁₂H₂₆O₂ |

| Molecular Weight | 202.33 g/mol |

| IUPAC Name | Dodecane-1,12-diol |

| CAS Number | 5675-51-4 |

| Appearance | White crystalline solid, flakes, or powder |

| Melting Point | 79-81 °C |

| Boiling Point | 189 °C at 12 mmHg |

| Solubility | Soluble in alcohol and warm ether; insoluble in water and petroleum ether. |

Experimental Protocol: Synthesis of Aliphatic Polyesters via Melt Polycondensation

Long-chain aliphatic polyesters derived from this compound are of significant interest for biomedical applications, including drug delivery and tissue engineering, due to their biodegradability and biocompatibility. The following is a detailed methodology for the synthesis of such polyesters using a two-step melt polycondensation technique. This method involves an initial esterification step followed by a polycondensation step under high vacuum.

Materials and Equipment:

-

This compound

-

Dicarboxylic acid (e.g., adipic acid, sebacic acid)

-

Catalyst (e.g., titanium (IV) isopropoxide, tin(II) 2-ethylhexanoate)

-

Antioxidant (e.g., Irganox 1010)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

-

Heating mantle with a temperature controller

-

Vacuum pump

-

Schlenk line

Procedure:

Step 1: Esterification (Pre-polymerization)

-

Charging the Reactor: A three-necked round-bottom flask is charged with equimolar amounts of this compound and a dicarboxylic acid (e.g., adipic acid).

-

Catalyst and Antioxidant Addition: A catalytic amount of titanium (IV) isopropoxide (e.g., 0.1 mol% relative to the diacid) and a small amount of an antioxidant are added to the reaction mixture.

-

Inert Atmosphere: The reactor is purged with nitrogen to create an inert atmosphere, preventing oxidation of the reactants at high temperatures.

-

Heating and Stirring: The mixture is heated to a temperature of 180-200°C under a continuous nitrogen flow with mechanical stirring.

-

Water Removal: The esterification reaction produces water as a byproduct, which is continuously removed from the reaction mixture and collected in the distillation condenser. This step is typically carried out for 2-4 hours.

Step 2: Polycondensation

-

Temperature Increase: After the theoretical amount of water has been collected, the temperature of the reaction mixture is gradually increased to 220-240°C.

-

Application of Vacuum: A high vacuum (typically below 1 mbar) is slowly applied to the system to facilitate the removal of the condensation byproduct (water or ethylene glycol, depending on the reactants) and drive the polymerization reaction towards higher molecular weights.

-

Viscosity Increase: As the polycondensation proceeds, a noticeable increase in the viscosity of the melt is observed. The reaction is continued under these conditions for several hours (e.g., 4-8 hours) until the desired molecular weight is achieved, which can be monitored by the stirrer's torque.

-

Polymer Recovery: After the reaction is complete, the reactor is cooled down under a nitrogen atmosphere. The resulting polyester is then recovered as a solid mass.

Biocatalytic Production of this compound

An environmentally friendly and highly selective method for the production of this compound involves the whole-cell biotransformation by genetically engineered Escherichia coli.[1] This process utilizes the enzymatic machinery of the microorganism to perform terminal hydroxylation of dodecane and 1-dodecanol.

Workflow for Whole-Cell Biotransformation

The biotransformation process can be visualized as a multi-step workflow involving the introduction of genetic material into the host organism, cultivation, induction of enzyme expression, substrate feeding, and product formation.

Signaling Pathway: Enzymatic Cascade for Dodecane Hydroxylation

The core of the biotransformation is the enzymatic cascade involving a cytochrome P450 monooxygenase from the CYP153A family. This enzyme system facilitates the regioselective hydroxylation of the terminal methyl groups of dodecane and subsequently 1-dodecanol. The process requires a supply of electrons, typically from NADPH, which are transferred to the P450 enzyme via redox partner proteins.

This biocatalytic route presents a promising alternative to conventional chemical synthesis, offering high selectivity and operation under milder reaction conditions. Further research in metabolic engineering and process optimization could enhance the yield and efficiency of this green production method.

References

A Comprehensive Technical Guide to the Physical Properties of 1,12-Dodecanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol, a long-chain aliphatic diol, serves as a versatile building block in various chemical syntheses, finding applications in the production of polymers such as polyesters and polyurethanes, as well as in the formulation of fragrances and as a potential excipient in drug delivery systems. Its long methylene chain and terminal hydroxyl groups impart a unique combination of hydrophobicity and reactivity, making a thorough understanding of its physical properties crucial for its effective application in research and development. This guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and logical workflows.

Core Physical Properties

The physical characteristics of this compound are summarized in the tables below, providing a ready reference for laboratory and development work.

General and Thermal Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆O₂ | [1][2] |

| Molecular Weight | 202.33 g/mol | [1][2] |

| Appearance | White crystalline solid, flakes, or powder | [2][3] |

| Melting Point | 79 - 84 °C | [1][2][3] |

| Boiling Point | 188 - 190 °C at 12 mmHg | [1][2] |

| Flash Point | 176 °C (closed cup) | [4] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | 28.81 mg/L at 25 °C (estimated) | [5] |

| Ethanol | Soluble | [1][6][7][8] |

| Warm Ether | Soluble | [1][6][7][8] |

| Petroleum Ether | Insoluble | [1][6][7] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and research needs.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a substance.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 100 °C).[9]

-

Hold the temperature for a few minutes to ensure complete melting.[9]

-

Cool the sample back to the initial temperature at a controlled rate.

-

Perform a second heating scan under the same conditions to obtain the melting profile of the recrystallized sample.[9]

-

-

Data Analysis: The melting point is determined from the onset temperature of the endothermic peak in the thermogram of the second heating scan. The area under the peak corresponds to the heat of fusion.

Boiling Point Determination by Vacuum Distillation

Due to its high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying and determining the boiling point of this compound.

Methodology:

-

Apparatus Setup:

-

Assemble a standard vacuum distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask.

-

Place a magnetic stir bar in the round-bottom flask containing the this compound.

-

Ensure all glass joints are properly sealed with vacuum grease.

-

Connect the apparatus to a vacuum pump via a cold trap.

-

-

Distillation Procedure:

-

Begin stirring and slowly evacuate the system to the desired pressure (e.g., 12 mmHg).

-

Once the pressure is stable, begin to heat the distillation flask gently using a heating mantle.

-

Observe the temperature at which the liquid begins to boil and the condensate forms on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Collect the distilled this compound in the receiving flask.

-

-

Shutdown:

-

Remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

-

Solubility Determination by the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), against a calibration curve of known concentrations.

-

Data Reporting: Express the solubility in units such as mg/mL or g/100 mL.

Applications in Polymer Synthesis

This compound is a key monomer in the synthesis of polyesters and polyurethanes, where its long, flexible chain influences the properties of the resulting polymer.

Polyester Synthesis

This compound undergoes polycondensation with a dicarboxylic acid (or its derivative) to form a polyester. This reaction typically requires a catalyst and the removal of a small molecule byproduct, such as water.

Polyurethane Synthesis

In polyurethane synthesis, this compound acts as a chain extender, reacting with a diisocyanate and a polyol. The reaction proceeds via the addition of the hydroxyl groups to the isocyanate groups.

References

- 1. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 117610010 [thermofisher.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. 1,12-dodecane diol, 5675-51-4 [thegoodscentscompany.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 5675-51-4 [chemicalbook.com]

- 8. 5675-51-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

1,12-Dodecanediol solubility in different solvents

An In-depth Technical Guide on the Solubility of 1,12-Dodecanediol in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a long-chain aliphatic diol with the chemical formula HO(CH₂)₁₂OH. Its structure, featuring a C₁₂ hydrophobic carbon chain and two terminal hydrophilic hydroxyl groups, imparts amphiphilic properties that are of significant interest in various applications, including in the formulation of drug delivery systems, as a polymer intermediate, and in the cosmetics industry. A thorough understanding of its solubility in different solvent systems is critical for its effective utilization in these fields. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and estimated quantitative data, and a detailed experimental protocol for its determination.

Data Presentation: Solubility of this compound

| Solvent | Solvent Type | Expected/Reported Solubility | Temperature (°C) | Citation |

| Water | Polar Protic | 28.81 mg/L (estimated) | 25 | |

| Water | Polar Protic | < 1 g/L | Not Specified | |

| Ethanol | Polar Protic | Soluble | Not Specified | |

| Methanol | Polar Protic | Soluble | Not Specified | |

| Isopropanol | Polar Protic | Soluble | Not Specified | |

| Warm Ether | Polar Aprotic | Soluble | "Warm" | |

| Petroleum Ether | Nonpolar | Insoluble | Not Specified | |

| Chloroform | Nonpolar Aprotic | Expected to be slightly soluble | Not Specified | |

| DMSO | Polar Aprotic | Expected to be slightly soluble | Not Specified |

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This method is based on the principle of achieving a saturated solution at a specific temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with airtight caps (e.g., 20 mL screw-cap vials)

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (0.45 µm pore size, solvent-compatible)

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration:

-

Place the vial in the thermostatically controlled bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. For long-chain diols, this may take 24 to 72 hours.

-

To confirm equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured. Equilibrium is achieved when the concentration no longer changes over time.

-

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Sampling and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.

-

-

Data Calculation:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved this compound = (Mass of dish + dry solid) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mg/mL.

-

Mandatory Visualization

Caption: Workflow for Gravimetric Solubility Determination.

An In-depth Technical Guide to the Physical Properties of 1,12-Dodecanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 1,12-dodecanediol, a long-chain aliphatic diol of significant interest in various scientific and industrial applications, including polymer synthesis, cosmetics, and pharmaceutical formulations. This document collates and presents key physical data, details established experimental protocols for the determination of these properties, and offers visual representations to elucidate the phase transitions of this compound.

Core Physical and Chemical Properties

This compound, with the chemical formula C₁₂H₂₆O₂, is a waxy, crystalline solid at room temperature. Its linear structure, featuring hydroxyl groups at both ends of a twelve-carbon chain, imparts both hydrophilic and lipophilic characteristics, influencing its solubility and thermal behavior.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, compiled from various chemical data sources.

| Property | Value | Notes |

| Molecular Formula | C₁₂H₂₆O₂ | |

| Molecular Weight | 202.33 g/mol [1][2] | |

| Appearance | White powder or flakes[1][3] | At standard conditions |

| Melting Point | 79 - 84 °C[1] | Range observed in multiple sources |

| 81.30 °C[4] | At 760 mm Hg | |

| 79 - 81 °C | Lit. value | |

| Boiling Point | 313.33 °C (estimated)[4] | At 760 mm Hg (atmospheric pressure) |

| 188 - 190 °C[1] | At 12 mm Hg | |

| 189 °C | At 12 mm Hg | |

| Density | 1.032 g/cm³[1] | |

| Solubility | Soluble in alcohol and warm ether.[5][6] Insoluble in water and petroleum ether.[5][6] | |

| Water: 28.81 mg/L at 25 °C (estimated)[4] | ||

| Enthalpy of Fusion (ΔfusH) | 51.2 kJ/mol[7] | At 352 K |

| Vapor Pressure | 0 Pa at 20 °C[5] | |

| Flash Point | 151.10 °C (estimated)[4] | TCC (Tag Closed Cup) |

| Autoignition Temperature | 300 °C[5] |

Phase Transitions of this compound

The physical state of this compound is dependent on temperature and pressure. The following diagram illustrates the transitions between its solid, liquid, and gaseous phases.

Experimental Protocols for Property Determination

The following sections describe standardized methodologies for determining the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (digital or manual)

-

Glass capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered)

-

Mortar and pestle (optional, for powdering the sample)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus next to the thermometer.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination at Reduced Pressure (Micro-method)

Due to the high boiling point of this compound at atmospheric pressure, which can lead to decomposition, its boiling point is often determined under reduced pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath)

-

Vacuum source and manometer

-

Apparatus for holding the assembly (e.g., Thiele tube or similar)

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of molten this compound is placed in the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is placed in a heating bath. The entire system is connected to a vacuum source and a manometer to control and measure the pressure.

-

Heating and Observation: The system is evacuated to the desired pressure (e.g., 12 mm Hg). The heating bath is then gently heated. As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Measurement: The heating is then discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube. This temperature and the corresponding pressure are recorded.

This in-depth guide provides essential data and methodologies for professionals working with this compound, facilitating its effective use in research, development, and various industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 1 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 1,12-dodecane diol, 5675-51-4 [thegoodscentscompany.com]

- 5. This compound | 5675-51-4 [chemicalbook.com]

- 6. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound [webbook.nist.gov]

An In-depth Technical Guide to 1,12-Dodecanediol for Researchers and Drug Development Professionals

An authoritative overview of 1,12-Dodecanediol, detailing its chemical properties, synthesis applications in polymer chemistry, and its emerging role in pharmaceutical sciences as a versatile excipient. This guide provides researchers, scientists, and drug development professionals with comprehensive data, detailed experimental protocols, and conceptual frameworks for its application.

Introduction to this compound

This compound is a long-chain aliphatic diol characterized by a 12-carbon backbone with hydroxyl groups at both terminal positions. This bifunctional nature makes it a valuable monomer in the synthesis of various polymers and a versatile building block in organic chemistry. Its long hydrocarbon chain imparts flexibility and hydrophobicity to the molecules it forms, making it a subject of interest in materials science and increasingly, in pharmaceutical applications for its potential role in drug delivery and formulation.[1]

Synonyms and Chemical Identifiers

For clarity and comprehensive literature searching, it is essential to be familiar with the various synonyms and identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | dodecane-1,12-diol[2] |

| Synonyms | Dodecamethylene glycol, 1,12-Dihydroxydodecane[3] |

| CAS Number | 5675-51-4[1][4] |

| Molecular Formula | C₁₂H₂₆O₂[1][4] |

| Molecular Weight | 202.33 g/mol [1][2] |

| InChI Key | GHLKSLMMWAKNBM-UHFFFAOYSA-N |

| SMILES | OCCCCCCCCCCCCO |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in both polymer synthesis and pharmaceutical formulations.

| Property | Value | Source |

| Appearance | White crystalline solid/powder/flakes | [1] |

| Melting Point | 79-81 °C | [3] |

| Boiling Point | 189 °C at 12 mmHg | [3] |

| Flash Point | 176 °C (closed cup) | |

| Autoignition Temperature | 300 °C | |

| Solubility | Soluble in alcohol and warm ether; Insoluble in water and petroleum ether. | [3] |

| logP (o/w) | 3.008 (estimated) | [5] |

Applications in Polymer Synthesis

This compound serves as a key monomer in the production of polyesters and polyurethanes, where its long aliphatic chain imparts unique properties to the resulting polymers.

Polyester Synthesis

In polyester synthesis, this compound is typically reacted with a dicarboxylic acid or its derivative. The resulting polyesters often exhibit enhanced flexibility and hydrophobicity.

This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., sebacic acid) via melt polycondensation.

Materials:

-

This compound

-

Sebacic acid

-

Titanium(IV) isopropoxide (catalyst)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Equimolar amounts of this compound and sebacic acid are charged into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

-

A catalytic amount of titanium(IV) isopropoxide (e.g., 0.1 mol% relative to the diacid) is added to the flask.

-

The system is purged with nitrogen for 15-20 minutes to establish an inert atmosphere.

-

The reaction mixture is heated to 160-180 °C with continuous stirring. Water, the byproduct of the esterification reaction, will begin to distill off.

-

This first stage is continued for 2-4 hours or until approximately 95% of the theoretical amount of water has been collected.

-

For the polycondensation stage, the temperature is gradually increased to 200-220 °C.

-

A vacuum is slowly applied to the system, gradually reducing the pressure to below 1 mbar over about one hour. This facilitates the removal of residual water and drives the polymerization to completion.

-

The reaction is continued under high vacuum for an additional 3-5 hours, during which the viscosity of the molten polymer will noticeably increase.

-

The reaction is terminated by cooling the flask to room temperature under a nitrogen atmosphere. The resulting polyester can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., cold methanol).

Polyurethane Synthesis

In the synthesis of polyurethanes, this compound acts as a chain extender. Its incorporation into the polymer backbone increases flexibility and lowers the glass transition temperature of the hard segments.

This method provides better control over the polymer structure by first forming an isocyanate-terminated prepolymer.

Materials:

-

Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)

-

Polyol (e.g., Polycaprolactone diol - PCL)

-

This compound (chain extender)

-

Dibutyltin dilaurate (DBTDL) (catalyst)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

All glassware and reagents must be thoroughly dried to prevent side reactions with water. The polyol and this compound should be dried under vacuum at 80-100 °C for several hours.

-

Prepolymer Synthesis: In a reaction flask under a nitrogen atmosphere, react an excess of the diisocyanate with the polyol at 60-80 °C with stirring for 1-2 hours to form an isocyanate-terminated prepolymer. The NCO:OH ratio is typically between 1.5:1 and 2:1.

-

Chain Extension: In a separate flask, dissolve the dried this compound in the anhydrous solvent.

-

Slowly add the prepolymer solution to the this compound solution under vigorous stirring. A catalytic amount of DBTDL can be added at this stage.

-

Continue stirring the mixture at a slightly elevated temperature (e.g., 50-70 °C) for 2-6 hours until the desired molecular weight is achieved, as indicated by a significant increase in viscosity.

-

The polyurethane is isolated by precipitation in a non-solvent such as methanol or cold water, followed by filtration and drying under vacuum.

Role in Pharmaceutical Formulations

This compound is being explored as a versatile excipient in pharmaceutical formulations, primarily for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] Its low toxicity profile makes it an attractive candidate for such applications.[1]

As a Potential Skin Permeation Enhancer

Long-chain diols are known to interact with the lipid bilayers of the stratum corneum, potentially increasing their fluidity and thereby enhancing the permeation of topically applied drugs. While specific quantitative data for this compound is limited, the general trend for saturated fatty alcohols suggests a parabolic relationship between carbon chain length and permeation-enhancing effect, with optimal efficacy often observed around C10 to C12.

The proposed mechanism involves the intercalation of the diol molecules within the lipid bilayers of the stratum corneum, which disrupts the highly ordered lipid structure and increases the diffusion coefficient of the drug through the skin.

Caption: Proposed mechanism of this compound as a skin permeation enhancer.

Safety and Toxicology

This compound is generally considered to have a low toxicity profile.[1] It is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as with any chemical, appropriate safety precautions should be taken in a laboratory or industrial setting. Prolonged contact may cause mild eye or skin irritation, and inhalation of dust could irritate the respiratory system.

Conclusion

This compound is a versatile and valuable chemical for both materials science and pharmaceutical applications. Its well-defined physicochemical properties and bifunctional nature make it an excellent monomer for the synthesis of high-performance polyesters and polyurethanes with tailored flexibility and thermal properties. In the pharmaceutical arena, its potential as a solubility and bioavailability enhancer, coupled with a favorable safety profile, positions it as a promising excipient for novel drug delivery systems. Further research, particularly in quantifying its effects on drug permeation and exploring its utility in various drug formulations, will undoubtedly expand its role in advanced drug development.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,12-Dodecanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1,12-dodecanediol, a molecule with increasing significance in various scientific and industrial fields, including pharmaceuticals and material science. This document outlines the molecule's fundamental properties, detailed bonding characteristics, and the experimental protocols used for its characterization.

Core Chemical Identity

This compound is a long-chain aliphatic diol with the chemical formula C₁₂H₂₆O₂.[1][2] Its structure consists of a twelve-carbon backbone with hydroxyl (-OH) groups at each terminus. This bifunctional nature imparts unique properties, making it a versatile building block in chemical synthesis.

| Identifier | Value |

| IUPAC Name | dodecane-1,12-diol |

| CAS Number | 5675-51-4 |

| Chemical Formula | C₁₂H₂₆O₂[1][2] |

| Molecular Weight | 202.33 g/mol [1] |

| Synonyms | Dodecamethylene glycol |

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a flexible dodecane chain. The terminal hydroxyl groups are capable of forming hydrogen bonds, which significantly influence the molecule's physical properties, such as its melting and boiling points.

The precise bond lengths and angles of this compound have been determined through X-ray crystallography. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 129501 .[1] Researchers can access this data to obtain detailed structural information.

For illustrative purposes, typical average bond lengths for similar aliphatic alcohols are provided below.

| Bond Type | Average Bond Length (Å) |

| C-C | 1.54 |

| C-H | 1.09 |

| C-O | 1.43 |

| O-H | 0.96 |

| Bond Angle | Average Angle (°) |

| C-C-C | 109.5 |

| H-C-H | 109.5 |

| C-O-H | 109.5 |

Physicochemical Properties

The physical properties of this compound are largely dictated by its long hydrocarbon chain and the presence of terminal hydroxyl groups.

| Property | Value |

| Melting Point | 79-81 °C |

| Boiling Point | 189 °C at 12 mmHg |

| Solubility | Soluble in alcohol and warm ether. Insoluble in water and petroleum ether. |

Experimental Protocols

The characterization of this compound relies on several key analytical techniques. Detailed experimental protocols for these techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

The chemical shifts, splitting patterns, and integration of the peaks will correspond to the different protons in the molecule.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

The chemical shifts of the peaks will correspond to the unique carbon environments.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the hydroxyl groups.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogenous powder.

-

-

Pellet Formation:

-

Place the powdered mixture into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The spectrum will show characteristic absorption bands for the O-H stretch (broad peak around 3300 cm⁻¹) and C-H stretches (around 2900 cm⁻¹).

-

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths and angles.

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent. The crystals should be well-formed and of sufficient size (typically > 0.1 mm in all dimensions).

-

Data Collection:

-

Mount a single crystal on a goniometer head.

-

Place the crystal in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal.

-

The diffracted X-rays are collected by a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The model is then refined against the experimental data to yield the final, high-resolution crystal structure.

-

Visualizations

The following diagrams illustrate the chemical structure and key properties of this compound.

Caption: Ball-and-stick model of this compound.

Caption: Relationship between structure and properties.

References

Spectroscopic Characterization of 1,12-Dodecanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,12-dodecanediol (CAS: 5675-51-4), a linear diol with the formula HO(CH₂)₁₂OH. The document details key spectroscopic data obtained through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). It also outlines the experimental protocols for acquiring such data, serving as a comprehensive resource for researchers in chemistry and drug development.

Spectroscopic Data Summary

The following sections present the core spectroscopic data for this compound, organized for clarity and comparative analysis.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by a prominent broad absorption band indicating the O-H stretch of the alcohol functional groups and sharp peaks corresponding to C-H and C-O stretching, and CH₂ bending vibrations.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300 (broad) | O-H stretch | Strong |

| ~2920, ~2850 | C-H stretch (alkyl) | Strong |

| ~1470 | CH₂ bend (scissoring) | Medium |

| ~1060 | C-O stretch | Strong |

Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, the number of unique signals is less than the total number of carbon and hydrogen atoms.

The ¹H NMR spectrum is relatively simple, showing distinct signals for the protons attached to the carbons bearing the hydroxyl groups, the adjacent methylene protons, and the bulk methylene protons in the center of the chain.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 4H | H-1, H-12 (-CH₂OH) |

| ~1.56 | Quintet | 4H | H-2, H-11 (-CH₂CH₂OH) |

| ~1.28 | Multiplet | 16H | H-3 to H-10 (-(CH₂)₈-) |

Solvent: CDCl₃[3]

The ¹³C NMR spectrum confirms the symmetrical nature of this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~63.0 | C-1, C-12 |

| ~32.8 | C-2, C-11 |

| ~29.5 | C-4 to C-9 |

| ~29.4 | C-3, C-10 |

| ~25.7 | C-5, C-8 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation of the parent molecule. The molecular ion peak (M⁺) at m/z 202 is often weak or absent. Key fragments arise from the cleavage of C-C bonds and the loss of water.[1][5]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 55 | High | C₄H₇⁺ fragment |

| 68 | Medium | C₅H₈⁺ fragment |

| 82 | Medium | C₆H₁₀⁺ fragment |

| 99 | High | C₇H₁₅⁺ fragment |

| 184 | Low | [M - H₂O]⁺ |

| 202 | Very Low / Absent | [M]⁺ (Molecular Ion) |

Note: Relative intensities are approximate and can vary between instruments.[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for acquiring the IR spectrum of solid this compound.

-

Sample Preparation : Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6][7]

-

Pellet Formation : Transfer the powder to a pellet-forming die. Apply high pressure using a hydraulic press to form a thin, transparent or translucent KBr disk.[6]

-

Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[8]

-

Sample Analysis : Place the KBr pellet containing the sample into the sample holder of the spectrometer.

-

Data Acquisition : Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol describes the preparation and analysis of a this compound sample for ¹H and ¹³C NMR.

-

Sample Preparation : Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.[9]

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum. Standard parameters include a 90° pulse angle and a sufficient relaxation delay to allow for quantitative integration.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS) Protocol (GC-MS Method)

This protocol is used for the analysis of volatile or semi-volatile compounds like this compound.[10]

-

Sample Preparation : Dissolve a small amount (~1 mg) of this compound in a volatile solvent such as dichloromethane or methanol (1 mL).[10]

-

Instrumentation Setup :

-

Gas Chromatograph (GC) : Use a capillary column suitable for polar analytes. Set the injector temperature to 250 °C. The oven temperature program should start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.[10]

-

Mass Spectrometer (MS) : Use Electron Impact (EI) ionization, typically at 70 eV. Set the detector to scan a mass range from m/z 40 to 500.[1][10]

-

-

Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Analysis : The separated components eluting from the GC column enter the mass spectrometer. The resulting mass spectrum for the peak corresponding to this compound is analyzed by identifying the molecular ion (if present) and the fragmentation pattern. This pattern is then compared to spectral libraries (e.g., NIST) for confirmation.[5]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a solid chemical sample such as this compound.

Caption: Workflow for Spectroscopic Characterization of this compound.

References

- 1. This compound | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (5675-51-4) 1H NMR spectrum [chemicalbook.com]

- 4. This compound (5675-51-4) 13C NMR spectrum [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. webassign.net [webassign.net]

- 7. scribd.com [scribd.com]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

- 9. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermodynamic Properties of 1,12-Dodecanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dodecanediol (CAS: 5675-51-4), a long-chain α,ω-diol, is a versatile organic compound with a wide range of applications in various industries, including polymers, cosmetics, and pharmaceuticals. Its utility in these fields is intrinsically linked to its physicochemical properties, which are governed by its molecular structure—a twelve-carbon aliphatic chain capped by hydroxyl groups at both ends. This unique structure allows for the formation of extensive hydrogen bonding networks, significantly influencing its thermodynamic behavior. A thorough understanding of these properties is crucial for process design, formulation development, and predicting the material's behavior under different conditions. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, details the experimental methodologies for their determination, and presents the data in a clear, accessible format.

Core Thermodynamic Properties

The thermodynamic properties of this compound are fundamental to its application. These properties dictate its phase behavior, solubility, and energy requirements for processing. The following tables summarize the key quantitative data available for this compound.

Table 1: Fundamental Physicochemical and Thermodynamic Properties of this compound

| Property | Value | Units | Notes |

| Molecular Formula | C₁₂H₂₆O₂ | - | - |

| Molecular Weight | 202.33 | g/mol | - |

| Melting Point | 79 - 84 | °C | Range indicates typical purity. |

| Boiling Point (at 760 mmHg) | 313.33 (estimated) | °C | Estimated value. |

| Boiling Point (at 12 mmHg) | 188 - 190 | °C | Experimental value. |

| Enthalpy of Fusion (ΔHfus) | 51.2 | kJ/mol | Experimentally determined.[1] |

| Enthalpy of Vaporization (ΔHvap) | Not Experimentally Determined | kJ/mol | Requires experimental determination or reliable prediction. |

| Heat Capacity (Cp) | Not Experimentally Determined | J/(mol·K) | Requires experimental determination. |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature |

| Water | 28.81 (estimated) | mg/L |

| Alcohol | Soluble | - |

| Warm Ether | Soluble | - |

| Petroleum Ether | Insoluble | - |

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the standard protocols for measuring the key thermodynamic parameters of this compound.

Determination of Melting Point and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample from ambient temperature to a temperature above its melting point at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. An endothermic peak is observed at the melting point. The onset of this peak is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion.

Determination of Boiling Point

Due to its high boiling point, the determination of the boiling point of this compound at atmospheric pressure can be challenging. Therefore, it is often measured at a reduced pressure.

Methodology (Thiele Tube Method for Reduced Pressure):

-

Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., silicone oil). The Thiele tube is connected to a vacuum system with a manometer to control and measure the pressure.

-

Heating and Observation: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles.

-

Boiling Point Determination: The heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific reduced pressure.

Determination of Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.

Methodology:

-

Vapor Pressure Measurement: The vapor pressure of this compound is measured at various temperatures using a static or dynamic method suitable for low-volatility substances.

-

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation (ln P = -ΔHvap/R * (1/T) + C, where R is the ideal gas constant), the slope of this plot is equal to -ΔHvap/R. From the slope, the enthalpy of vaporization can be calculated.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

References

Commercial Sources and Technical Guide for 1,12-Dodecanediol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, synthesis, and key applications of 1,12-dodecanediol, a versatile α,ω-diol. With its linear 12-carbon chain, this compound serves as a valuable building block in polymer chemistry and as an excipient in pharmaceutical formulations. This guide is intended to assist researchers and drug development professionals in sourcing and utilizing this compound for their specific applications.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized distributors catering to research and development needs. The compound is typically offered in various purity grades, with higher purities being essential for applications in polymer synthesis and pharmaceutical development to ensure consistency and minimize side reactions.

Below is a summary of prominent commercial suppliers of this compound, along with their offered purities and typical specifications.

| Supplier | Purity/Grade | Typical Specifications |

| Sigma-Aldrich (Merck) [1] | ≥97.5% (GC)[2] | Melting Point: 79 °C, Boiling Point: 324 °C[2] |

| Thermo Scientific Chemicals [3][4] | 98%, 99% | Appearance: White flakes or pellets, Melting Point: 79-83 °C[4] |

| Ruifu Chemical [5] | ≥98.0% (GC) | Acid Number: ≤0.1 mgKOH/g, Saponification Number: ≤3.0 mgKOH/g[5] |

| Chem-Impex [6] | ≥ 98% | Appearance: White powder, Melting Point: 79 - 84 °C[6] |

| Various Suppliers on ChemicalBook | 98% min, 99% | Varies by supplier. |

| Various Suppliers on BuyersGuideChem | 98% min | Varies by supplier. |

Synthesis of this compound

The commercial production of this compound is primarily achieved through chemical synthesis, although biocatalytic routes are also being explored. A common industrial method involves the reduction of dodecanedioic acid or its esters.[7] Another significant pathway is the Baeyer-Villiger oxidation of cyclododecanone to yield lauryl lactone, which is subsequently reduced to this compound.[8]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 117610010 [thermofisher.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 1,12-Dodecanediol for Research Applications: A Comparative Protocol

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 1,12-dodecanediol, a valuable linear diol used in the synthesis of polymers, fragrances, and pharmaceutical intermediates. Two distinct and effective methods are presented: a chemical synthesis route involving the reduction of dodecanedioic acid and a biotechnological route utilizing whole-cell biotransformation with a recombinant Escherichia coli strain. This guide offers a comparative analysis of these methods, complete with experimental procedures, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable approach for their laboratory needs.

Introduction

This compound is a long-chain aliphatic diol with hydroxyl groups at its terminal positions. This structure imparts unique properties, making it a versatile building block in various chemical syntheses. Its applications include the production of polyesters and polyurethanes, where it enhances flexibility and durability.[1] It also serves as a key intermediate in the synthesis of fragrances, lubricants, and specialized pharmaceutical compounds.[2] For research purposes, access to reliable and reproducible synthetic methods for this compound is crucial. This document outlines two robust protocols for its preparation.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the two presented synthesis methods, allowing for a direct comparison of their efficiency and requirements.

| Parameter | Method 1: Chemical Synthesis (Reduction of Dodecanedioic Acid) | Method 2: Biotechnological Synthesis (Whole-Cell Biotransformation) |

| Starting Material | Dodecanedioic Acid | Dodecane and 1-Dodecanol |

| Key Reagents/Biocatalyst | Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation (e.g., Ru/C) | Recombinant E. coli JM109 (expressing CYP153A operon and AlkL) |

| Solvent/Medium | Anhydrous Tetrahydrofuran (THF) | Terrific Broth (TB) medium |

| Reaction/Culture Time | 4-24 hours | 68-72 hours |

| Temperature | Reflux (approx. 66°C) for LiAlH₄; Elevated temperature for hydrogenation | 25-30°C |

| Pressure | Atmospheric (for LiAlH₄); High pressure for hydrogenation | Atmospheric |

| Product Yield | High (typically >90% for LiAlH₄ reduction) | 3.76 g/L of culture[3] |

| Purification Method | Acid-base work-up followed by recrystallization | Solvent extraction and chromatography |

| Key Advantages | High yield, relatively short reaction time, well-established chemistry | Milder reaction conditions, use of renewable feedstock, environmentally friendly |

| Key Disadvantages | Use of hazardous reagents (LiAlH₄), potentially harsh conditions | Longer reaction time, requires specialized biological expertise and equipment |

Experimental Protocols

Method 1: Chemical Synthesis via Reduction of Dodecanedioic Acid

This protocol describes the reduction of dodecanedioic acid to this compound using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.

Materials:

-

Dodecanedioic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

10% Sulfuric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

LiAlH₄ Suspension: In the flask, suspend LiAlH₄ (2.5 molar equivalents relative to the carboxylic acid groups) in anhydrous THF.

-

Addition of Dodecanedioic Acid: Dissolve dodecanedioic acid (1 molar equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to heat the mixture at reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄, followed by the dropwise addition of water, then 15% aqueous NaOH, and finally more water.

-

Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.

-

Extraction: Wash the combined organic phase sequentially with 10% sulfuric acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hot water, ethanol, or a mixture of solvents) to obtain pure this compound as a white solid.[4][5]

Method 2: Biotechnological Synthesis via Whole-Cell Biotransformation

This protocol details the production of this compound using a genetically engineered strain of E. coli.[3]

Materials:

-

Recombinant E. coli JM109 strain harboring plasmids for the reconstituted CYP153A M.aq operon and the alkane facilitator AlkL

-

Terrific Broth (TB) medium

-

Appropriate antibiotics (e.g., ampicillin, chloramphenicol)

-

Glycerol

-

Yeast extract

-

Dodecane

-

1-Dodecanol

-

Rhamnose (inducer for AlkL expression)

-

5-liter bioreactor with pH, temperature, and dissolved oxygen control

-

Centrifuge

-

Solvent for extraction (e.g., ethyl acetate)

-

Chromatography system for purification

Procedure:

-

Inoculum Preparation: Grow a seed culture of the recombinant E. coli strain overnight in TB medium containing the appropriate antibiotics.

-

Bioreactor Setup: Inoculate 2 liters of TB medium in a 5-liter bioreactor with the overnight culture. Maintain the temperature at 30°C and the pH at 7.2.

-

Cell Growth: Grow the cells until the dissolved oxygen level begins to rise, indicating the end of the exponential growth phase.

-

Induction and Biotransformation:

-

Lower the temperature to 25°C.

-

Induce the culture by adding a mixture of dodecane and 1-dodecanol, along with rhamnose to induce AlkL expression.

-

Begin continuous feeding of glycerol and yeast extract.

-

-

Fed-Batch Culture: Maintain the fed-batch culture for approximately 68-72 hours. A second induction can be performed after around 40 hours to enhance production.[3]

-

Product Extraction:

-

Harvest the culture broth and separate the cells from the supernatant by centrifugation.

-

Extract the this compound from both the cell pellet and the supernatant using a suitable organic solvent like ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and concentrate them.

-

Purify the this compound from the crude extract using column chromatography to obtain the pure product.

-